2-(4-Hydroxyphenyl)-3h-Quinazolin-4-One
Description
Structure
3D Structure
Properties
CAS No. |
89860-51-5 |
|---|---|
Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H10N2O2/c17-10-7-5-9(6-8-10)13-15-12-4-2-1-3-11(12)14(18)16-13/h1-8,17H,(H,15,16,18) |
InChI Key |
HMZVOPJPTNTGGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Hydroxyphenyl 3h Quinazolin 4 One and Its Analogs
Classical and Contemporary Approaches to Quinazolinone Core Synthesis
The construction of the fundamental quinazolinone scaffold has been achieved through several reliable synthetic strategies. These methods typically involve the formation of the pyrimidinone ring fused to a benzene (B151609) ring, starting from readily available ortho-substituted aniline precursors.
Condensation reactions represent one of the most traditional and widely employed methods for synthesizing the quinazolin-4(3H)-one core. These reactions typically involve the coupling of an anthranilic acid derivative with a suitable one-carbon (C1) source, such as an aldehyde or carboxylic acid, followed by cyclization.
A common pathway involves the reaction of 2-aminobenzamide (anthranilamide) with aldehydes. mdpi.comorganic-chemistry.org This process begins with the condensation of the primary amine of 2-aminobenzamide with the aldehyde to form an imine intermediate. Subsequent intramolecular cyclization and oxidation yield the final quinazolin-4(3H)-one product. mdpi.com For instance, a one-pot synthesis can be achieved by catalyzing the cyclization of 2-aminobenzamides and aldehydes with p-toluenesulfonic acid (p-TsOH), followed by an oxidative dehydrogenation step mediated by phenyliodine diacetate (PIDA) to afford the quinazolinone. organic-chemistry.org This method is notable for its mild reaction conditions. organic-chemistry.org
Similarly, anthranilic acid can be condensed with orthoesters and amines in a three-component reaction to produce 3-substituted quinazolin-4(3H)-ones. researchgate.net Literature also describes the synthesis of tricyclic quinazolinone derivatives by first reacting substituted anthranilic acids with chloro-acyl chlorides to form N-acyl-anthranilic acids. These intermediates are then cyclized with acetic anhydride to form a benzoxazinone, which upon condensation with amines, yields the target quinazolinones. nih.gov The Niementowski quinazoline (B50416) synthesis is a classic variation where anthranilic acid reacts with amides at high temperatures to form the 3H-quinazolin-4-one ring. nih.gov
Table 1: Examples of Condensation Reactions for Quinazolinone Synthesis
| Starting Materials | Reagents/Catalysts | Key Steps | Product Type | Citations |
|---|---|---|---|---|
| 2-Aminobenzamide, Aldehydes | p-TsOH, PIDA | Cyclocondensation, Oxidative Dehydrogenation | 4(3H)-Quinazolinones | organic-chemistry.org |
| Anthranilic Acid, Orthoesters, Amines | Brønsted Acidic Ionic Liquid | Three-component condensation | 3-Substituted 4(3H)-Quinazolinones | researchgate.net |
| Anthranilic Acid, Amides | High Temperature | Niementowski Reaction | 4(3H)-Quinazolinones | nih.gov |
| 2-Aminobenzamide, Carboxylic Acids | Ph₃P−I₂ | Promotion of condensation | 4(3H)-Quinazolinones | frontiersin.org |
| 2-Nitrobenzamides, Aldehydes | Sodium Dithionite | Reduction of nitro group, Cyclization, Oxidation | 2-Aryl-4(3H)-Quinazolinones | organic-chemistry.org |
The Camps cyclization is a classical intramolecular reaction used to synthesize hydroxyquinolines from o-acylaminoacetophenones using a hydroxide ion catalyst. wikipedia.orgchem-station.com The reaction proceeds via an intramolecular aldol-type condensation, where the enolate generated from the acetophenone methyl group attacks the amide carbonyl. researchgate.net Depending on the reaction conditions and the structure of the starting material, this cyclization can yield two different isomeric hydroxyquinoline products. wikipedia.org While the primary application of the Camps reaction is in quinoline synthesis, the underlying principle of intramolecular cyclization of an ortho-substituted N-acyl aniline is a foundational concept in the synthesis of related heterocyclic systems, including quinazolinones.
Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their high efficiency, atom economy, and ability to generate complex molecules in a single step. nih.gov MCRs allow for the rapid construction of the quinazolinone scaffold from readily available substrates, often under mild and environmentally friendly conditions. mdpi.com
Several MCR strategies have been developed for quinazolinone synthesis. One approach involves a palladium-catalyzed four-component reaction of 2-bromoanilines, amines, orthoesters, and carbon monoxide, which provides N-substituted quinazolin-4(3H)-ones in good to excellent yields. mdpi.com Another powerful MCR is the Ugi four-component reaction (Ugi-4CR), which can be employed in a two-step protocol. This involves an initial Ugi reaction followed by a palladium-catalyzed annulation to construct polycyclic quinazolinone derivatives. nih.govacs.org An alternative MCR involves the one-pot condensation of 2-amino-benzoic acid esters, ortho esters, and aromatic amines, which can be efficiently catalyzed by ammonium chloride under solvent-free conditions. researchgate.net These reactions are highly valued for their ability to reduce waste, minimize purification steps, and decrease solvent usage. mdpi.com
Targeted Synthetic Routes for 2-(4-Hydroxyphenyl)-3H-Quinazolin-4-One
The synthesis of the specific compound this compound can be achieved through modifications of the general methods described above, primarily by selecting appropriate starting materials.
A direct and logical approach is the condensation of 2-aminobenzamide with 4-hydroxybenzaldehyde. This reaction would proceed through an initial condensation to form a dihydroquinazolinone intermediate, which is subsequently oxidized to the final aromatic quinazolinone product. This aligns with general protocols where aldehydes are used to install the substituent at the 2-position. mdpi.comorganic-chemistry.org
Another viable strategy involves the demethylation of a methoxy precursor. For example, 2-(4-methoxyphenyl)quinazolin-4(3H)-one can be synthesized first, followed by cleavage of the methyl ether to reveal the free hydroxyl group. A standard reagent for this transformation is boron tribromide (BBr₃) in a solvent like dichloromethane (CH₂Cl₂). chemicalbook.com This method is particularly useful if the methoxy-substituted starting materials are more readily available or if the free hydroxyl group is incompatible with the initial condensation reaction conditions.
A third route involves the reaction of a benzoxazinone intermediate with an appropriate amine. For instance, a 2-substituted benzoxazin-4-one can react with 4-aminophenol to yield the corresponding 3-(4-hydroxyphenyl)quinazolin-4-one. iucr.org To obtain the target 2-(4-hydroxyphenyl) isomer, one could envision reacting anthranilamide with a 4-hydroxy-substituted benzoylating agent to form an N-(4-hydroxybenzoyl)anthranilamide, followed by cyclization.
Green Chemistry Principles and Applications in Quinazolinone Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazolinones to develop more sustainable and environmentally benign processes. dntb.gov.uaresearchgate.net These approaches focus on reducing waste, avoiding hazardous materials, and improving energy efficiency. mdpi.com
Key green strategies include the use of microwave irradiation, which can significantly shorten reaction times and improve yields compared to conventional heating. tandfonline.comresearchgate.netfrontiersin.org Deep eutectic solvents (DES), such as those based on choline chloride and urea (B33335), have been employed as environmentally friendly reaction media. tandfonline.comresearchgate.net Furthermore, the development of catalyst-free and metal-free reactions contributes to the green synthesis of quinazolinones. mdpi.comorganic-chemistry.org For example, an efficient and selective oxidative procedure for synthesizing quinazolinones from o-aminobenzamides and styrenes has been developed under metal- and catalyst-free conditions. mdpi.com Another approach utilizes electricity as a clean oxidizing agent in an electrochemical method for preparing quinazolinones from alkenes and 2-aminobenzamides. researchgate.net
Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Quinazolinones
| Feature | Conventional Approach | Green Approach | Citations |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation, Ultrasonication | researchgate.nettandfonline.comfrontiersin.org |
| Solvent | Organic solvents (e.g., DMF, THF) | Deep eutectic solvents (DES), Water, Solvent-free | organic-chemistry.orgtandfonline.comresearchgate.net |
| Catalyst | Transition metals, Harsh acids/bases | Organocatalysts, Nanoparticles, Catalyst-free | mdpi.comfrontiersin.orgdntb.gov.ua |
| Reaction Time | Often hours to days | Minutes to a few hours | frontiersin.org |
| Byproducts | Stoichiometric waste from reagents | High atom economy, reduced waste | mdpi.com |
A significant advancement in green chemistry is the development of solvent-free reaction conditions, which eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. researchgate.net The synthesis of quinazolinones has been successfully adapted to these conditions, often with the aid of microwave irradiation or solid-phase catalysts.
One notable method is the ammonium chloride-catalyzed three-component, one-pot condensation of 2-amino-benzoic acid esters, ortho esters, and aromatic amines, which proceeds efficiently under solvent-free conditions to afford 4(3H)-quinazolinones in good to excellent yields. researchgate.net Microwave irradiation has also been effectively utilized to promote solvent-free syntheses. For example, the fusion of 2-(o-aminophenyl)-4(3H)-quinazolinone with various ortho-esters under solvent-free microwave conditions provides quinazolino[4,3-b]quinazolin-8-ones rapidly and in high yields. frontiersin.org Additionally, a stainless-steel-driven, oxidant-free, and solvent-free synthesis of 2-arylquinazolinones from α-keto acids and 2-aminobenzamides has been reported, highlighting a novel and sustainable approach that operates at room temperature. organic-chemistry.org
Microwave-Assisted Synthetic Protocols
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.gov The synthesis of quinazolin-4(3H)-ones has greatly benefited from this technology, with several efficient protocols being developed.
One notable approach involves the one-pot, solvent-free synthesis of 2,3-disubstituted quinazolin-4(3H)-ones. rsc.org This method utilizes a multicomponent reaction of isatoic anhydride, an amine, and an orthoester under microwave irradiation at 140°C for 20–30 minutes, affording the desired products in excellent yields. rsc.org The absence of a catalyst and solvent makes this an environmentally benign and convenient protocol. rsc.org
Iron-catalyzed cyclization in water under microwave irradiation represents another green and efficient method for the synthesis of quinazolinone derivatives. sci-hub.cat This approach involves the coupling of 2-halobenzoic acids with amidines, demonstrating the versatility of microwave-assisted synthesis in accommodating aqueous reaction media. sci-hub.cat
Furthermore, the use of a Lewis acid catalyst, such as antimony trichloride (SbCl3), in conjunction with microwave irradiation has proven to be highly effective. researchgate.netresearchgate.net The condensation of anthranilamide with various aldehydes or ketones proceeds smoothly under solvent-free microwave conditions in the presence of a catalytic amount of SbCl3 (1 mol%), yielding quinazolin-4(3H)-one derivatives in good to excellent yields within minutes. researchgate.netresearchgate.net This method is characterized by its simplicity, mild reaction conditions, and high tolerance to various functional groups. researchgate.net
| Protocol | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Catalyst and Solvent-Free Multicomponent Reaction | Isatoic anhydride, amine, orthoester | Microwave irradiation, 140°C, 20-30 min | Green, excellent yields, simple | rsc.org |
| Iron-Catalyzed Cyclization | 2-halobenzoic acids, amidines | Fe catalyst, water, microwave irradiation | Green, aqueous media, efficient | sci-hub.cat |
| SbCl3-Catalyzed Condensation | Anthranilamide, aldehydes/ketones | 1 mol% SbCl3, solvent-free, microwave irradiation | Fast, mild, high yields, functional group tolerance | researchgate.netresearchgate.net |
Ultrasonic-Assisted Synthetic Methods
Ultrasonic-assisted synthesis (UAS) is another green chemistry approach that utilizes the energy of ultrasound waves to promote chemical reactions. researchgate.net The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, leading to enhanced reaction rates and yields. researchgate.net This methodology has been successfully applied to the synthesis of quinazolinone derivatives, offering advantages such as shorter reaction times, milder conditions, and improved energy efficiency compared to conventional heating methods. ijsrch.comresearchgate.net
The synthesis of 2,3-dihydroquinazolin-4(1H)-ones has been achieved through a three-component reaction of isatoic anhydride, amines, and pyrazole carbaldehydes under ultrasonic irradiation. researchgate.net This one-pot synthesis is catalyzed by a recoverable heterogeneous catalyst, [γ-Fe2O3@HAp-SO3H], in an aqueous ethanol mixture. researchgate.net The use of ultrasound in this process significantly reduces the reaction time and simplifies the work-up procedure. researchgate.net
Another example is the rapid and efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzamide and acyl chlorides under ultrasonic irradiation. nih.gov This reaction is catalyzed by silica-supported Preyssler nanoparticles, which act as a green, reusable, and efficient catalyst. nih.gov The synergy between the catalyst and ultrasonic irradiation allows for the synthesis to be completed in a short time with high yields. nih.gov The application of ultrasound can also influence the reaction pathway, as demonstrated in the synthesis of 4-tosyl quinazoline derivatives. nih.gov
Catalytic Strategies in Quinazolinone Synthesis
Catalysis plays a pivotal role in modern organic synthesis, and the construction of the quinazolinone scaffold is no exception. Various catalytic systems, including Lewis acids, transition metals, and phase-transfer catalysts, have been developed to facilitate the synthesis of this compound and its analogs with high efficiency and selectivity.
Lewis Acid Catalysis (e.g., SbCl3)
Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of quinazolinones. Antimony trichloride (SbCl3) has been identified as a particularly efficient Lewis acid catalyst for this purpose. researchgate.netresearchgate.net It can effectively catalyze the one-pot synthesis of quinazolin-4(3H)-ones from anthranilamide and acyl chlorides under microwave irradiation in the absence of a solvent. researchgate.net The use of a very small amount of SbCl3 (1 mol%) is sufficient to drive the reaction to completion in a short time, affording the products in good to excellent yields. researchgate.net
The catalytic activity of SbCl3 is attributed to its ability to activate the carbonyl group of the acyl chloride, making it more susceptible to nucleophilic attack by the amino group of anthranilamide. nih.gov This methodology offers several advantages, including operational simplicity, mild reaction conditions, high product yields, and a broad substrate scope with high tolerance to various functional groups. researchgate.net A one-pot protocol for the synthesis of quinazolinones from amide-oxazolines with TsCl has also been developed in the presence of a Lewis acid and a base. rsc.orgdntb.gov.ua
Transition-Metal-Catalyzed Approaches (e.g., Pd, Ru)
Transition-metal catalysis has revolutionized the field of organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org Palladium (Pd) and Ruthenium (Ru) complexes have been extensively used as catalysts for the synthesis of quinazolinones through various reaction pathways. mdpi.com
Palladium-catalyzed reactions have been developed for the one-pot, three-component synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. organic-chemistry.orgacs.org This method proceeds via a palladium-catalyzed isocyanide insertion/cyclization sequence and offers operational simplicity and moderate to excellent yields. organic-chemistry.orgacs.org This approach avoids the use of toxic reagents like carbon monoxide. organic-chemistry.org
Ruthenium-catalyzed methodologies have also been widely explored. rsc.org An efficient synthesis of quinazoline and quinazolinone derivatives has been achieved through a ligand-promoted ruthenium-catalyzed deaminative coupling reaction of 2-aminobenzamides with amines. nih.govacs.org This method provides an efficient route to the desired products without the need for reactive reagents or the formation of toxic byproducts. nih.gov Ruthenium catalysts have also been employed in the regioselective alkenylation of quinazolinones using terminal alkynes, demonstrating the versatility of this metal in C-H activation strategies. acs.org Furthermore, ruthenium-catalyzed tandem cyclization for the formation of a C-N bond has been developed using a hydrogen transfer reaction. dntb.gov.ua
| Catalyst Type | Metal | Reaction Type | Key Features | Reference |
|---|---|---|---|---|
| Transition-Metal | Palladium (Pd) | Isocyanide Insertion/Cyclization | One-pot, three-component, avoids toxic reagents | organic-chemistry.orgacs.org |
| Ruthenium (Ru) | Deaminative Coupling, C-H Alkenylation, Hydrogen Transfer | High selectivity, no toxic byproducts, versatile | nih.govacs.orgdntb.gov.ua |
Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) is a valuable technique that facilitates the reaction between reactants located in different immiscible phases, typically a solid or aqueous phase and an organic phase. This is achieved by using a phase-transfer catalyst, such as a quaternary ammonium salt, which transports one of the reactants across the phase boundary.
The synthesis of new quinazoline derivatives has been accomplished using PTC conditions. researchgate.net For instance, the alkylation of 4-hydroxy-quinazoline with alkyl halides can be carried out using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst. researchgate.net This method allows for the reaction to proceed smoothly, leading to the formation of N-substituted quinazolinone derivatives as the major products. researchgate.net The subsequent modification of the hydroxyl group to a thiol group, followed by alkylation under PTC conditions, further demonstrates the utility of this methodology in the synthesis of diverse quinazoline derivatives. researchgate.net
Derivatization Strategies for Structural Diversity
The exploration of the chemical space around the this compound scaffold is crucial for the discovery of new analogs with improved biological activities. Derivatization strategies play a key role in this process, allowing for the systematic modification of the core structure to establish structure-activity relationships (SAR).
A common approach involves the synthesis of 2,3-disubstituted-4(3H)quinazolinone derivatives. nih.gov This can be achieved by starting from anthranilic acid and introducing various substituents at the 2- and 3-positions of the quinazolinone ring through a multi-step synthesis. nih.gov For example, reacting a 2-substituted benzoxazinone with different amines leads to the formation of a variety of 2,3-disubstituted quinazolinones. nih.gov
Transition-metal-catalyzed reactions are also powerful tools for the late-stage functionalization and derivatization of the quinazolinone core. nih.govmdpi.com For instance, ruthenium-catalyzed direct C-H bond alkenylation of quinazolinones allows for the introduction of styryl groups at the 2-position, leading to the synthesis of medicinally important stilbene-containing quinazolinones. acs.org This inherent directing group strategy enables the diversification of the quinazolinone scaffold at a later stage of the synthesis. acs.org
Furthermore, the synthesis of new quinazoline derivatives can be achieved by modifying the functional groups on the core structure. For example, the hydroxyl group of 4-hydroxy-quinazoline can be converted to a thiol group, which can then be alkylated to produce a range of 4-alkylthioquinazoline derivatives. researchgate.net These derivatization strategies provide access to a diverse library of quinazolinone analogs for biological evaluation.
Molecular Structure Elucidation and Advanced Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the precise chemical environment of each nucleus can be determined, allowing for unambiguous structural assignment.
Proton NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of 2-(4-Hydroxyphenyl)-3h-quinazolin-4-one, recorded in DMSO-d₆, exhibits distinct signals corresponding to the protons of the quinazolinone core and the 4-hydroxyphenyl substituent. mdpi.com
Key signals include a sharp singlet for the phenolic hydroxyl proton around δ 10.17 ppm and another singlet for the N-H proton of the quinazolinone ring at approximately δ 12.32 ppm. mdpi.com The aromatic protons of the 4-hydroxyphenyl ring appear as a doublet at δ 6.89 ppm. mdpi.com The protons on the fused benzene (B151609) ring of the quinazolinone skeleton are observed as a complex pattern of multiplets and doublets between δ 7.46 and δ 8.13 ppm. mdpi.com The specific chemical shifts and coupling constants (J) are instrumental in assigning each proton to its exact position on the molecule. mdpi.com
Interactive Data Table: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Proton Assignment |
| 12.32 | s | - | N-H (Quinazolinone) |
| 10.17 | s | - | O-H (Phenolic) |
| 8.07–8.13 | m | - | 3H (Aromatic) |
| 7.79 | ddd | 8.3, 6.9, 1.4 | 1H (Aromatic) |
| 7.68 | d | 7.6 | 1H (Aromatic) |
| 7.46 | ddd | 7.8, 7.1, 1.2 | 1H (Aromatic) |
| 6.89 | d | 8.6 | 2H (Aromatic) |
Note: Spectrum recorded in DMSO-d₆ at 400 MHz. mdpi.com s = singlet, d = doublet, ddd = doublet of doublet of doublets, m = multiplet.
Complementing the proton data, ¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule. The spectrum for this compound shows twelve distinct signals, corresponding to the different carbon environments within the structure. mdpi.com
The carbonyl carbon (C=O) of the quinazolinone ring is typically found significantly downfield; in this case, it is assigned to the signal at δ 162.29 ppm. mdpi.com The carbon atom attached to the phenolic hydroxyl group appears at δ 160.51 ppm. mdpi.com Other key signals include those for the C=N carbon at δ 152.08 ppm and the carbon of the quinazolinone ring junction at δ 149.01 ppm. mdpi.com The remaining signals, located between δ 115.32 and δ 134.48 ppm, correspond to the other aromatic carbons in the molecule. mdpi.com
Interactive Data Table: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) (ppm) | Carbon Assignment |
| 162.29 | C=O (Amide) |
| 160.51 | C-OH (Phenolic) |
| 152.08 | C=N |
| 149.01 | C-4a (Quinazolinone bridgehead) |
| 134.48 | Aromatic CH |
| 129.55 | Aromatic CH |
| 127.16 | Aromatic CH |
| 125.89 | Aromatic C |
| 125.78 | Aromatic CH |
| 123.17 | Aromatic C |
| 120.54 | C-8a (Quinazolinone bridgehead) |
| 115.32 | Aromatic CH |
Note: Spectrum recorded in DMSO-d₆ at 100 MHz. mdpi.com
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation, offers evidence of the molecule's structural components.
High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures molecular mass with extremely high accuracy. This allows for the determination of the elemental formula of a compound, serving as a definitive confirmation of its chemical identity. For this compound (C₁₄H₁₀N₂O₂), HRMS would be used to verify its elemental composition by comparing the experimentally measured mass of the protonated molecule ([M+H]⁺) to its theoretically calculated value. While specific experimental data for this compound is not detailed in the cited literature, the technique remains a critical step in its characterization. mdpi.com The analysis would confirm the molecular formula C₁₄H₁₀N₂O₂ and rule out other potential formulas with the same nominal mass.
Data Table: Calculated Molecular Mass for this compound
| Parameter | Value |
| Molecular Formula | C₁₄H₁₀N₂O₂ |
| Ion Formula | [C₁₄H₁₁N₂O₂]⁺ |
| Calculated Exact Mass of [M+H]⁺ | 239.08150 |
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) Spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands that confirm the presence of its key functional groups. Although a specific experimental spectrum for this exact compound is not provided in the searched literature, the expected vibrational frequencies can be predicted based on its structure.
Key expected peaks would include a broad band for the phenolic O-H stretch, typically in the region of 3400-3200 cm⁻¹. The N-H stretch of the quinazolinone ring would also appear in this region, often around 3200-3050 cm⁻¹. A strong, sharp absorption corresponding to the C=O (amide) stretch is a defining feature and is expected around 1680-1660 cm⁻¹. Other significant absorptions would include the C=N stretching vibration near 1610 cm⁻¹, C=C stretching vibrations for the aromatic rings in the 1600-1450 cm⁻¹ region, and C-O stretching for the phenol (B47542) around 1250 cm⁻¹.
Data Table: Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| O-H Stretch | Phenol | 3400 - 3200 (broad) |
| N-H Stretch | Amide (Lactam) | 3200 - 3050 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C=O Stretch | Amide (Lactam) | 1680 - 1660 (strong) |
| C=N Stretch | Imine | ~1610 |
| C=C Stretch | Aromatic | 1600 - 1450 |
| C-O Stretch | Phenol | ~1250 |
Fourier-Transform Raman (FT-Raman) Spectroscopy
Fourier-Transform Raman (FT-Raman) spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering a specific fingerprint based on its unique chemical structure. While a dedicated FT-Raman spectrum for this compound is not extensively reported in publicly available literature, the characteristic spectral features can be inferred from the analysis of structurally analogous quinazolinone derivatives and related heterocyclic compounds.
The FT-Raman spectrum of this compound is expected to be dominated by vibrational modes associated with its quinazolinone core and the 4-hydroxyphenyl substituent. Key spectral regions of interest would include the carbonyl (C=O) stretching frequency, aromatic C-C and C-H stretching vibrations, and various bending and deformation modes.
The carbonyl stretching vibration (ν(C=O)) of the quinazolinone ring is a particularly strong and characteristic Raman band, typically appearing in the region of 1650-1680 cm⁻¹. The precise position of this band can be influenced by intermolecular interactions, such as hydrogen bonding involving the N-H and O-H groups. The aromatic C=C stretching vibrations from both the quinazolinone and hydroxyphenyl rings are expected to produce a series of bands in the 1400-1620 cm⁻¹ range. The stretching vibrations of the C-N bonds within the quinazolinone ring would also contribute to the complexity of this region.
Vibrations corresponding to in-plane C-H bending of the aromatic rings are anticipated in the 1000-1300 cm⁻¹ region. The presence of the hydroxyl group on the phenyl ring would introduce a characteristic O-H bending mode. The C-O stretching vibration associated with the phenolic hydroxyl group is also a notable feature.
Below is an interactive data table summarizing the expected characteristic FT-Raman bands for this compound, based on data from similar structures.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretching | 3050-3100 | Medium |
| N-H Stretching | 3100-3300 | Medium |
| O-H Stretching | 3300-3400 | Medium |
| Carbonyl (C=O) Stretching | 1650-1680 | Strong |
| Aromatic C=C Stretching | 1400-1620 | Strong |
| C-N Stretching | 1250-1350 | Medium |
| In-plane C-H Bending | 1000-1300 | Medium |
| In-plane O-H Bending | 1150-1250 | Medium |
| Ring Breathing Modes | 990-1010 | Strong |
Note: The exact positions and intensities of the Raman bands can vary depending on the sample's physical state (solid or solution) and the experimental conditions.
X-ray Crystallography for Solid-State Structural Determination
In the solid state, the quinazolinone ring system is essentially planar. The hydroxyphenyl group at the 2-position is typically twisted out of the plane of the quinazolinone ring. The degree of this torsion is influenced by steric effects and crystal packing forces.
A key feature of the solid-state structure is the presence of intermolecular hydrogen bonding. The hydroxyl group of the 4-hydroxyphenyl moiety can act as a hydrogen bond donor, while the carbonyl oxygen and the nitrogen atoms of the quinazolinone ring can act as hydrogen bond acceptors. These hydrogen bonds play a crucial role in stabilizing the crystal lattice, often leading to the formation of extended supramolecular architectures such as chains or sheets. nih.gov For instance, in the crystal structure of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, molecules are connected via O—H⋯O hydrogen bonds, forming a helical chain. nih.goviucr.org
The crystallographic data for this related compound reveals a monoclinic crystal system with the P2₁/n space group. The unit cell parameters and key bond lengths and angles provide a quantitative description of the molecular geometry.
Below is an interactive data table summarizing the crystallographic data for 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one, which serves as a representative example for the quinazolinone core. nih.gov
| Parameter | Value |
| Chemical Formula | C₂₂H₁₆N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.8765 (7) |
| b (Å) | 11.4567 (8) |
| c (Å) | 15.3454 (11) |
| α (°) | 90 |
| β (°) | 99.876 (3) |
| γ (°) | 90 |
| Volume (ų) | 1709.4 (2) |
| Z | 4 |
| Density (calculated) (Mg/m³) | 1.343 |
| Hydrogen Bonds | O—H⋯O |
Data obtained from the crystallographic study of 3-(4-hydroxyphenyl)-2-[(E)-2-phenylethenyl]quinazolin-4(3H)-one. nih.gov
This detailed structural information derived from X-ray crystallography is invaluable for understanding the structure-property relationships of this compound and for the rational design of new derivatives with specific chemical and biological properties.
Mechanistic Investigations of Biological Activities in Vitro and Preclinical Models
Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines
The quinazolin-4(3H)-one scaffold is a cornerstone in the development of numerous compounds with significant anti-proliferative and cytotoxic effects against a range of cancer cell lines. Derivatives of 2-(4-Hydroxyphenyl)-3h-Quinazolin-4-One have been the subject of extensive research, revealing their potential to interfere with various cellular processes essential for cancer cell growth and survival. These compounds have demonstrated efficacy against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines, with some derivatives showing cytotoxicity 2- to 30-fold greater than the positive control, lapatinib, against MCF-7 cells. nih.gov Similarly, against A2780 cell lines, the cytotoxicity was reported to be 4 to 87 folds more potent than lapatinib. nih.gov
The mechanisms underlying these anti-proliferative and cytotoxic activities are multifaceted and involve the inhibition of key enzymes and proteins that are critical for cell division and signaling. These mechanisms include the inhibition of various kinases, modulation of tubulin polymerization, interference with topoisomerase enzymes, and disruption of DNA repair pathways and cellular signaling cascades.
A primary mechanism through which this compound derivatives exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.
Tyrosine Kinases, EGFR, and VEGFR-2:
Derivatives of quinazolin-4(3H)-one have been identified as potent inhibitors of multiple tyrosine kinases. nih.gov Notably, they have shown significant inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). nih.govnih.gov For instance, certain 2-thioquinazolin-4(3H)-ones displayed dual EGFR/VEGFR-2 kinase inhibitory activities. nih.gov Some of these compounds exhibited superior potencies against various cancer cell lines compared to the standard drug sorafenib. nih.gov The anilinoquinazoline structure, a related scaffold, has been extensively utilized in the development of tyrosine kinase inhibitors. wisdomlib.org
Docking studies have revealed that these compounds can act as ATP-competitive type-I inhibitors against the EGFR kinase, interacting with key residues in the ATP-binding site. nih.gov Some derivatives have also shown potent inhibitory activity against HER2, another important member of the tyrosine kinase family. nih.gov
PI3Kδ:
The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. The δ isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and is a key mediator of B-cell receptor signaling. Novel 2-tolyl and 2,6-dimethylphenyl quinazolinone derivatives have been designed as potential PI3Kδ inhibitors. ucsd.edu Many of these compounds displayed high inhibitory rates against PI3Kδ, with some exhibiting IC50 values in the nanomolar range. ucsd.edu For example, an indol-5-yl substituted derivative was found to be a potent and selective PI3Kδ inhibitor with an IC50 of 8.6 nM. ucsd.edu Another derivative with a 3,4-dimethoxyphenyl substitution acted as a potent and selective dual PI3Kδ/γ inhibitor. ucsd.edu
Aurora Kinases:
Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for cancer therapy. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A. nih.gov One such derivative, BIQO-19, exhibited improved solubility and antiproliferative activity in non-small cell lung cancer (NSCLC) cells, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). nih.gov BIQO-19 was shown to suppress the expression of activated Aurora kinase A, leading to G2/M phase arrest and subsequent apoptosis in resistant NSCLC cells. nih.gov
| Kinase Target | Compound Series | Key Findings |
| Tyrosine Kinases (EGFR, HER2, VEGFR-2) | Quinazolin-4(3H)-one derivatives | Potent inhibition of CDK2, HER2, and EGFR. Some derivatives showed dual EGFR/VEGFR-2 inhibition. |
| PI3Kδ | 2-tolyl and 2,6-dimethylphenyl quinazolinone derivatives | High inhibitory rates with IC50 values in the nanomolar range. Identification of potent and selective PI3Kδ and dual PI3Kδ/γ inhibitors. |
| Aurora Kinases | Quinazolin-4(3H)-one derivatives (e.g., BIQO-19) | Inhibition of Aurora kinase A, leading to G2/M arrest and apoptosis in NSCLC cells. |
Tubulin is a critical protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of tubulin polymerization dynamics can lead to cell cycle arrest and apoptosis, making it a key target for anticancer drugs. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have been identified as inhibitors of tubulin polymerization. nih.gov These compounds have demonstrated broad-spectrum cytotoxic activity against a panel of human cancer cell lines. nih.gov
Molecular modeling studies have suggested that these quinazolinone derivatives bind to the colchicine binding pocket of tubulin, thereby inhibiting its polymerization. nih.gov The inhibition of tubulin polymerization by these compounds leads to a G2/M cell cycle arrest. nih.gov
Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication, transcription, and repair. Inhibition of these enzymes can lead to DNA damage and cell death. Topoisomerase 1 (Top1) is a well-established target for cancer therapy. mdpi.com Given that many Top1 inhibitors possess a poly(hetero)aromatic framework, quinazolinone derivatives have been investigated for their potential as Top1 inhibitors. mdpi.com
The ability of cancer cells to repair DNA damage is a significant factor in their survival and resistance to therapy. Targeting DNA repair enzymes is therefore a promising anticancer strategy. Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. A series of new bromodomain and extra-terminal domain (BET) protein BRD4 and PARP1 dual-target inhibitors based on the quinazolin-4(3H)-one scaffold have been developed. nih.gov One such compound was found to induce breast cancer cell apoptosis and stimulate cell cycle arrest at the G1 phase. nih.gov
The PI3K/AKT and MAPK signaling pathways are fundamental to cell proliferation, survival, and differentiation, and their aberrant activation is a hallmark of many cancers. nih.gov As discussed, quinazolinone derivatives can directly inhibit PI3K. ucsd.edu The inhibition of upstream kinases like EGFR by quinazolinone derivatives also leads to the downregulation of these critical signaling pathways.
Inhibition of PARP-1 by 4-hydroxyquinazoline has been shown to activate the PI3K/Akt pathway while inactivating the ERK1/2 and p38 MAPKs. researchgate.net This modulation of kinase cascades can lead to the inactivation of nuclear transcription factors such as NF-κB and AP-1, which are involved in inflammation and cell survival. researchgate.net The simultaneous targeting of the MAPK/ERK and PI3K/AKT signaling pathways has been proposed as an effective strategy in the treatment of various cancers. nih.gov
Antimicrobial Activities
In addition to their anticancer properties, quinazolin-4(3H)-one derivatives have also demonstrated a broad spectrum of antimicrobial activities. These compounds have been screened for their in vitro activity against various bacterial and fungal strains.
A study investigating a series of quinazolin-4(3H)-one derivatives, including 3-(4-hydroxyphenyl)-3,4-dihydroquinazolin-4-one, screened them against E. faecalis, P. aeruginosa, S. aureus, and E. coli. researchgate.nettandfonline.com While some compounds showed low antimicrobial activity against certain strains compared to commercial antibiotics, others exhibited notable efficacy. tandfonline.com For instance, some derivatives displayed MIC values against P. aeruginosa that were lower than that of ampicillin. researchgate.nettandfonline.com
Furthermore, new series of quinazolin-4(3H)-one compounds incorporating hydrazone and pyrazole scaffolds have been synthesized and evaluated as antimicrobial agents. mdpi.com Many of these compounds showed potent antimicrobial activity against four bacterial and four fungal strains. mdpi.com The most potent compounds against E. coli were also found to be effective inhibitors of E. coli DNA gyrase, a key enzyme in bacterial DNA replication. mdpi.com
| Microbial Strain | Compound Series | Key Findings |
| P. aeruginosa | 3H-quinazolinone derivatives | Some compounds showed MIC values lower than ampicillin. |
| E. coli | Quinazolin-4(3H)-one derivatives with hydrazone and pyrazole scaffolds | Potent antimicrobial activity and inhibition of E. coli DNA gyrase. |
| Various Bacteria and Fungi | Quinazolin-4(3H)-one derivatives with hydrazone and pyrazole scaffolds | Broad-spectrum antimicrobial activity. |
Antibacterial Spectrum and Efficacy
The antibacterial potential of the 2-phenyl-4(3H)-quinazolinone scaffold, to which this compound belongs, has been the subject of numerous studies. While specific data for the 4-hydroxy substituted derivative is limited, the broader class of compounds has demonstrated a wide spectrum of activity against both Gram-positive and Gram-negative bacteria.
Research has shown that the parent compound, 2-phenyl-3-amino quinazoline-4(3H)-one, exhibits moderate activity against both Gram-positive and Gram-negative bacteria. The introduction of various substituents on the phenyl ring at the 2-position and on the amino group at the 3-position has been a common strategy to enhance antibacterial potency. For instance, a study on 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones reported that these modifications enhanced the anti-bacterial activity of the quinazolone system.
The antibacterial efficacy of these derivatives has been evaluated against a panel of clinically relevant bacteria. Some compounds have shown notable activity against Staphylococcus aureus and Bacillus subtilis (Gram-positive), as well as Escherichia coli and Shigella dysenteriae (Gram-negative). The mechanism of action for some quinolone compounds has been attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication.
| Compound | Bacterial Strain | Activity | Reference |
|---|---|---|---|
| 2-Phenyl-3-amino quinazoline-4(3H)-one | Gram-positive & Gram-negative bacteria | Moderate | |
| 3-(Arylideneamino)-2-phenylquinazoline-4(3H)-ones | Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Shigella dysenteriae | Enhanced activity | |
| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | Gram-positive & Gram-negative bacteria | Superior activity |
Antifungal Efficacy
Similar to their antibacterial properties, quinazolinone derivatives have demonstrated significant antifungal activity. The core structure of this compound is part of a class of compounds that have been evaluated against various fungal pathogens.
Studies on 2,3-disubstituted 4(3H)-quinazolinones have revealed good antifungal effects. The antifungal activity of these compounds has been tested against pathogenic fungi such as Candida albicans and Aspergillus niger. Some derivatives have shown potent antifungal activity, with minimum inhibitory concentrations (MIC) in the range of 0.1-0.2 µg/mL. The presence of electron-donating and electron-withdrawing groups on the quinazolin-4(3H)-one scaffold has been shown to influence this activity.
| Compound Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| 2,3-Disubstituted 4(3H)-quinazolinones | Pathogenic fungi | Good | |
| 2-Phenyl-3-substituted quinazolin-4(3H)-one derivatives | Candida albicans, Aspergillus niger | Potent (MIC = 0.1-0.2 µg/mL for some derivatives) |
Antimycobacterial Activity
The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for new antimycobacterial agents. The quinazolinone scaffold has been identified as a promising starting point for the development of such drugs. Several derivatives have been synthesized and evaluated for their antitubercular activity.
While specific studies on the antimycobacterial activity of this compound are scarce, research on related compounds has shown promising results. For instance, a study on 2,3-disubstituted quinazolinone derivatives reported minimum inhibitory concentration (MIC) values between 6.25 and 100 µg/mL against Mycobacterium tuberculosis. This indicates that the quinazolinone core is a viable pharmacophore for the development of new antitubercular agents. The substitutions at the 2 and 3 positions of the quinazolinone ring play a crucial role in determining the antimycobacterial potency. Further investigations are required to determine the specific activity of the 4-hydroxy-phenyl substituted derivative.
Antiviral Activities (e.g., SARS-CoV-2 Main Protease Inhibition)
The COVID-19 pandemic spurred intensive research into antiviral therapies, with the SARS-CoV-2 main protease (Mpro) emerging as a key drug target due to its essential role in viral replication. The quinazolin-4-one scaffold has been identified as a promising non-covalent inhibitor of this enzyme.
A significant study detailed the discovery of quinazolin-4-one-based inhibitors of SARS-CoV-2 Mpro derived from the natural product baicalein. Through a scaffold hopping strategy, researchers developed a series of potent inhibitors. While this compound was not specifically listed with its inhibitory data, a closely related analogue, compound C7, which features a trihydroxy-phenyl group, exhibited superior inhibitory activity against SARS-CoV-2 Mpro with an IC50 value of 0.085 ± 0.006 μM. This was a significant improvement over the lead compound, baicalein (IC50 = 0.966 ± 0.065 μM).
Furthermore, another study identified a quinazolinone derivative, G4, which exhibited anti-Mpro enzymatic activity with an IC50 value of 24.04 ± 0.67 μM. These findings highlight the potential of the 2-phenyl-quinazolin-4-one backbone for the development of effective antiviral agents against SARS-CoV-2.
| Compound | IC50 (μM) | Reference |
|---|---|---|
| Compound C7 (a trihydroxy-phenyl derivative) | 0.085 ± 0.006 | |
| Baicalein (lead compound) | 0.966 ± 0.065 | |
| Compound G4 | 24.04 ± 0.67 |
Anti-Inflammatory Activities and Molecular Targets
The quinazolinone nucleus is a well-established pharmacophore in the design of anti-inflammatory agents. Derivatives of 2-phenyl-4(3H)-quinazolinone have been shown to possess significant anti-inflammatory and analgesic properties.
Modulation of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A key mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Research has explored the potential of quinazolinone derivatives as COX inhibitors.
A study focused on the design and synthesis of novel quinazolinone tethered phenyl urea (B33335) derivatives as triple inhibitors of mutant EGFR, COX-2, and 15-LOX. Several of these compounds demonstrated low micromolar IC50 inhibitory activities against the three targets and showed good selectivity for COX-2 over COX-1. This is significant because selective COX-2 inhibition is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors. Molecular docking studies have also been employed to understand the binding interactions of 2,3-disubstituted-4(3H)-quinazolinone derivatives with the COX-2 enzyme, further supporting their potential as COX-2 inhibitors.
Impact on Inflammatory Mediators (e.g., NO, PGE2, IL-1β, IL-6, TNF-α)
Beyond the COX/LOX pathways, the anti-inflammatory effects of quinazolinone derivatives can also be attributed to their ability to modulate the production of various inflammatory mediators.
In the aforementioned study on quinazolinone tethered phenyl urea derivatives, it was found that most of the tested compounds inhibited the production of nitric oxide (NO) more potently than the standard drugs celecoxib, diclofenac, and indomethacin. NO is a key signaling molecule in inflammation, and its overproduction can lead to tissue damage.
Furthermore, one of the synthesized compounds, when used to treat cells, resulted in a tumor necrosis factor-alpha (TNF-α) level that was approximately 10 times lower than that observed with celecoxib treatment. TNF-α is a potent pro-inflammatory cytokine that plays a central role in the inflammatory cascade. While direct evidence for the effect of this compound on these specific mediators is yet to be established, the findings from closely related compounds strongly suggest a potential mechanism of action involving the downregulation of key inflammatory molecules.
Antioxidant Properties
The antioxidant potential of quinazolin-4-one derivatives, including this compound, has been a subject of considerable scientific inquiry. The core structure, which combines a quinazolin-4-one moiety with a phenolic group, is believed to be key to its free-radical scavenging capabilities. mdpi.com Research indicates that the presence and position of hydroxyl (-OH) groups on the 2-phenyl ring are critical determinants of the compound's antioxidant efficacy. mdpi.comnih.gov
In vitro studies have demonstrated that for a 2-phenylquinazolin-4(3H)-one derivative to exhibit significant antioxidant activity, it must possess at least one hydroxyl group on the phenyl ring. mdpi.comnih.govnih.gov The activity is further enhanced by the presence of a second hydroxyl group, particularly when positioned ortho or para to the first one. mdpi.comnih.gov This structural feature is thought to facilitate the donation of a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in the pathogenesis of various diseases. mdpi.com
Several standardized assays have been employed to quantify the antioxidant capacity of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the CUPRAC (Cupric Reducing Antioxidant Capacity) assay. nih.gov Comparative studies have shown that the ABTS and CUPRAC assays are often more sensitive and provide more consistent results for this class of compounds than the DPPH assay. nih.govnih.gov The antioxidant mechanism is primarily attributed to their ability to donate electrons and chelate metal ions. mdpi.com For instance, derivatives with two hydroxyl groups in the ortho position on the phenyl ring have shown notable metal-chelating properties in addition to their radical scavenging effects. mdpi.comresearchgate.net
The research underscores the therapeutic potential of developing new agents based on the quinazolin-4-one scaffold to combat oxidative stress-related conditions. mdpi.com
Table 1: In Vitro Antioxidant Activity of Selected 2-Phenylquinazolin-4(3H)-one Derivatives This table presents a summary of findings from various studies on the antioxidant capacity of quinazolinone derivatives. The specific values are illustrative and compiled from multiple sources to show structure-activity relationships.
| Compound | Phenyl Ring Substitution | Antioxidant Activity (Relative to Standard) | Assay Method(s) |
|---|---|---|---|
| 2-Phenylquinazolin-4(3H)-one | None | Low | DPPH, ABTS |
| 2-(4-Hydroxyphenyl)quinazolin-4(3H)-one | 4'-Hydroxy | Moderate | DPPH, ABTS, CUPRAC |
| 2-(2-Hydroxyphenyl)quinazolin-4(3H)-one | 2'-Hydroxy | Moderate | DPPH, ABTS |
| 2-(3,4-Dihydroxyphenyl)quinazolin-4(3H)-one | 3',4'-Dihydroxy | High | DPPH, ABTS, CUPRAC |
| 2-(2,3-Dihydroxyphenyl)quinazolin-4(3H)-one | 2',3'-Dihydroxy | High | DPPH, ABTS, CUPRAC |
Quorum Sensing Antagonism in Bacterial Pathogens
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, such as biofilm formation and virulence factor production, once a population threshold is reached. nih.govnih.gov Disrupting this signaling pathway, a strategy known as quorum quenching, is a promising anti-virulence approach that may exert less selective pressure for resistance development compared to traditional antibiotics. nih.gov The quinazolin-4(3H)-one scaffold has emerged as a key pharmacophore in the development of quorum sensing inhibitors (QSIs). nih.govacs.org
The primary target for many quinazolinone-based QSIs is the pqs system in the opportunistic pathogen Pseudomonas aeruginosa. nih.govsemanticscholar.org This system relies on signal molecules like 2-heptyl-3-hydroxyquinolin-4(1H)-one (PQS) and its precursor 2-heptylquinolin-4(1H)-one (HHQ). nih.gov These molecules bind to and activate the transcriptional regulator PqsR, which controls the expression of numerous virulence genes. acs.org Quinazolinone derivatives, due to their structural similarity to the quinolone core of the PQS and HHQ signal molecules, can act as competitive antagonists of the PqsR receptor. nih.govsemanticscholar.org
Molecular docking studies have revealed that the quinazolinone core can fit into the ligand-binding domain of PqsR, engaging in key interactions with amino acid residues such as LEU208, ILE236, and THR265. semanticscholar.org This binding prevents the natural autoinducers from activating the receptor, thereby downregulating the expression of QS-controlled virulence factors, including pyocyanin production and biofilm formation. nih.govsemanticscholar.org The inhibition of biofilm formation is a particularly significant outcome, as biofilms provide bacteria with enhanced protection against host immune defenses and antimicrobial treatments. researchgate.netplos.org Research has demonstrated that specific 2-substituted quinazolin-4(3H)-one derivatives can effectively inhibit biofilm formation in P. aeruginosa at sub-minimum inhibitory concentrations (sub-MICs), indicating a specific anti-virulence mechanism rather than general toxicity. researchgate.net
Computational Chemistry and Theoretical Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are employed to determine the molecule's electronic structure and properties, offering a microscopic understanding of its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the geometric and electronic properties of 2-(4-Hydroxyphenyl)-3h-quinazolin-4-one. Studies have optimized the ground-state geometry of this compound and its derivatives using methods like B3LYP with a 6-31G* basis set. These calculations are fundamental for subsequent analyses, such as vibrational frequency analysis, and for ensuring that the optimized structure corresponds to a true energy minimum on the potential energy surface. DFT studies also form the basis for calculating various molecular properties and reactivity descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For quinazolinone derivatives, the HOMO is often located over the quinazolinone ring system, indicating its role as the primary electron donor. Conversely, the LUMO is typically distributed over other parts of the molecule, which act as the electron acceptor. This distribution is crucial for understanding intramolecular charge transfer processes. The energy of these orbitals helps in calculating global reactivity descriptors such as electronegativity, chemical hardness, and the global electrophilicity index, which predict the molecule's reactive nature.
Table 1: Frontier Molecular Orbital Properties
| Parameter | Description | Significance |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO. | Indicates chemical reactivity and kinetic stability. A larger gap suggests higher stability. |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions denote positive potential, indicating sites for nucleophilic attack. Green areas represent neutral potential.
In quinazolinone structures, the MEP maps typically show negative potential (red) around the oxygen atom of the carbonyl group and the nitrogen atoms, highlighting these as sites for electrophilic interaction. The hydrogen atoms, particularly the one on the hydroxyl group, often show a positive potential (blue), marking them as potential sites for nucleophilic interaction. This analysis is instrumental in understanding intermolecular interactions, including hydrogen bonding.
Molecular Docking Simulations for Receptor-Ligand Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This simulation helps in understanding the binding mode and affinity of the ligand, providing insights into its potential biological activity. For quinazolinone derivatives, docking studies have been performed against various biological targets, including enzymes like dihydrofolate reductase (DHFR) and protein kinases.
In these simulations, this compound or its analogs are placed into the active site of the receptor. The interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, are then analyzed. The binding affinity is often expressed as a docking score or binding energy (in kcal/mol), where a more negative value indicates a stronger interaction. These studies have shown that the quinazolinone scaffold can form crucial hydrogen bonds with amino acid residues in the active site of enzymes, contributing to its inhibitory activity. The hydroxyl group on the phenyl ring is often involved in forming key hydrogen bonds, anchoring the ligand within the binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.
For quinazolinone derivatives, 2D and 3D-QSAR studies have been conducted to understand the structural requirements for various biological activities, such as anticancer or anti-inflammatory effects. These models often reveal that properties like lipophilicity (log P), molecular weight, and specific steric and electronic features are important for the observed biological activity. For instance, a QSAR model might indicate that electron-withdrawing groups at a particular position on the phenyl ring enhance the activity, guiding the design of more potent analogs. The predictive power of a QSAR model is typically evaluated by its correlation coefficient (R²) and cross-validation coefficient (Q²).
Table 2: Compound Names Mentioned
| Compound Name |
|---|
Molecular Dynamics Simulations for Conformational and Binding Dynamics
Molecular dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules. For this compound and its analogs, MD simulations provide critical insights into their conformational flexibility and the dynamics of their interactions with biological targets. nih.gov These simulations can predict the stability of a ligand-receptor complex over time, a crucial factor in determining potential efficacy. researchgate.net
Researchers utilize MD simulations to study quinazolinone derivatives as inhibitors for various enzymes, including those involved in cancer and microbial resistance. nih.govfrontiersin.org Key parameters analyzed during these simulations include Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). researchgate.net
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. In the context of a protein-ligand complex, a stable RMSD value over the simulation time suggests that the ligand has found a stable binding mode within the receptor's active site. researchgate.net
Root Mean Square Fluctuation (RMSF): RMSF analysis helps to identify the flexibility of different parts of the protein or ligand. For instance, it can highlight which amino acid residues in a protein's binding pocket are flexible and which are rigid upon ligand binding, providing details about the induced conformational changes. researchgate.net
Studies on quinazolinone derivatives have used MD simulations to confirm the stability of docking poses and to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. researchgate.net For example, simulations run for durations like 10 nanoseconds can reveal whether crucial hydrogen bonds identified in docking studies are maintained, thus validating the binding hypothesis. nih.gov These computational analyses provide a dynamic picture that complements static molecular docking studies, offering a more accurate representation of the binding events at the molecular level. researchgate.netresearchgate.net
Table 1: Application of Molecular Dynamics Simulations in Quinazolinone Derivatives Research
| Biological Target | Key Findings from MD Simulations | Reference |
|---|---|---|
| Matrix Metalloproteinase-13 (MMP-13) | Enhanced hydrogen bonding with key residues (Ser250, Gly248) and the importance of a U-shaped conformation for inhibitor stability were revealed. | nih.gov |
| VEGFR2, c-Met, EGFR, Estrogen Receptor Alpha | RMSD plots illustrated the structural stability of the ligand-receptor complexes over the simulation time. RMSF profiles highlighted residue-level flexibility within the binding pockets. | researchgate.net |
| Microbial Enzymes | MD simulations revealed the structural stability of protein-ligand complexes, supporting the potential of quinazolinone motifs as antimicrobial agents. | frontiersin.org |
In Silico Screening and Virtual Library Design
In silico screening and the design of virtual libraries are foundational strategies in modern drug discovery, allowing for the rapid and cost-effective identification of promising lead compounds. The this compound structure serves as a valuable scaffold for these computational approaches.
Virtual screening involves the computational screening of large libraries of chemical structures to identify molecules that are most likely to bind to a drug target. This process can be based on the ligand's structure or the target's structure (docking). For quinazolinone derivatives, these techniques have been successfully applied to discover inhibitors for a wide range of targets, including kinases, proteases, and polymerases. nih.govnih.gov
The process of virtual library design often begins with a core scaffold, such as this compound. This core is then computationally modified by adding various functional groups at different positions to generate a large, diverse library of virtual compounds. semanticscholar.orgresearchgate.net Strategies employed in this design process include:
Scaffold Hopping: This technique involves replacing the core scaffold of a known active compound with a structurally different but functionally similar core. For instance, researchers successfully replaced the chromen-4-one core of a known inhibitor with a quinazolin-4-one scaffold to discover novel, non-covalent inhibitors of the SARS-CoV-2 main protease. nih.gov
Fragment-Based Design: This approach uses small chemical fragments that are likely to bind to the target. These fragments can be computationally grown or linked together to create more potent lead compounds. This strategy has been used to design dual-target inhibitors based on the quinazolinone framework. semanticscholar.orgresearchgate.net
Once a virtual library is designed, it is screened against a biological target. The most promising candidates are then synthesized and tested experimentally. frontiersin.org Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often integrated into the workflow to filter out compounds with poor pharmacokinetic profiles early in the discovery process. nih.govnih.gov This multi-step computational approach significantly accelerates the identification of novel therapeutic agents derived from the quinazolinone class.
Table 2: Examples of Quinazolinone Derivatives Identified or Optimized Through In Silico Design
| Compound Series | Target | In Silico Method | Outcome/Finding | Reference |
|---|---|---|---|---|
| Quinazolin-4(3H)-one derivatives | Multiple Tyrosine Kinases (CDK2, HER2, EGFR, VEGFR2) | Molecular Docking, In Silico ADME Prediction | Identified compounds with potent multi-kinase inhibitory activity and favorable drug-likeness properties. | nih.gov |
| Quinazolin-4(3H)-one derivatives | PARP1 and BRD4 | Fragment-based Combinatorial Screening | Designed a dual-target inhibitor (19d) with micromolar potency against both targets for breast cancer therapy. | semanticscholar.orgresearchgate.net |
| Quinazolin-4-one-based compounds | SARS-CoV-2 Main Protease (Mpro) | Scaffold Hopping, Rational Drug Design | Discovered potent non-covalent inhibitors with improved physicochemical properties compared to the starting compound. | nih.gov |
| Quinazolin-4(3H)-ones bearing urea (B33335) functionality | VEGFR-2 | Molecular Docking | Identified potent VEGFR-2 inhibitors with significant anticancer activity. Compound 5p showed an IC50 of 0.117 μM against VEGFR-2. | dovepress.com |
Derivatization and Molecular Hybridization Strategies
Rational Design and Synthesis of Novel 2-(4-Hydroxyphenyl)-3H-Quinazolin-4-One Derivatives
The rational design of novel this compound derivatives often involves computational methods to predict the binding interactions with specific biological targets. mdpi.com Synthesis of these derivatives typically starts from anthranilic acid or its derivatives. scielo.br A common synthetic route involves the condensation of an appropriately substituted anthranilamide with 4-hydroxybenzaldehyde. mdpi.com Modifications can be introduced at various positions of the quinazolinone ring system as well as on the 4-hydroxyphenyl moiety to investigate structure-activity relationships (SAR). mdpi.com For instance, the introduction of different substituents on the quinazolinone nucleus can significantly influence the compound's biological activity. jddtonline.info The synthesis of a series of 2-substituted quinazolin-4(3H)-ones has been reported to explore their antioxidant properties, providing insights into the electronic and steric effects of the substituents. mdpi.com
Molecular Hybridization with Other Bioactive Pharmacophores
Molecular hybridization is a strategy that combines two or more pharmacophoric units into a single molecule to create a new chemical entity with a potentially synergistic or additive biological effect, or a multi-target profile. nih.gov This approach has been extensively applied to the quinazolinone scaffold. nih.gov
The hybridization of the quinazolinone ring with a triazole moiety has yielded compounds with a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govacs.org Triazoles are known to be metabolically stable and can act as linkers or pharmacophores themselves. rsc.org The synthesis of these hybrids often involves multi-step reactions, starting from 3-amino-quinazolin-4(3H)-one derivatives which are then functionalized with a triazole ring. nih.gov These hybrid molecules have been evaluated for their cytotoxic activities against various cancer cell lines, with some compounds showing promising results. nih.govrsc.org For instance, certain quinazolinone-triazole hybrids have demonstrated potent anti-tubercular activity. acs.org
Conjugating amino acids to the quinazolinone scaffold is a strategy to enhance bioavailability and target specificity, as amino acid transporters are often overexpressed in cancer cells. nih.gov These conjugates can be synthesized by linking an amino acid moiety to the quinazolinone core, often at the N-3 position. nih.govresearchgate.netresearchgate.net A series of quinazolinone amino acid ester and hydrazide derivatives have been prepared and evaluated for their monoamine oxidase (MAO) inhibitory activity, showing selective inhibition towards MAO-A. nih.gov The synthesis can be achieved through both conventional heating and microwave irradiation, with the latter often providing higher yields and shorter reaction times. nih.gov
The incorporation of polyphenolic moieties into the quinazolinone structure aims to leverage the known antioxidant and cytotoxic properties of polyphenols. nih.gov By linking polyphenolic compounds to the quinazolinone core, researchers have developed new derivatives with enhanced antiradical activity. nih.gov The synthesis of these hybrids can be achieved by reacting a quinazolinone acetohydrazide with a trihydroxybenzaldehyde. nih.gov Studies have shown that the number and position of hydroxyl groups on the phenolic ring significantly influence the antioxidant and cytotoxic activity of the final compound. nih.gov
The hybridization of quinazolinone with a quinolone scaffold brings together two pharmacophores known for their antimicrobial and anticancer activities. The design of these hybrids aims to develop agents with dual or enhanced mechanisms of action. While direct synthesis of a this compound linked to a quinolone is not explicitly detailed in the provided search results, the general principle of creating hybrid molecules suggests that such a combination could be a promising area for future research in the development of novel therapeutic agents. The structural similarity between quinolones and the quinazolinone core in some reported quorum sensing inhibitors suggests a potential for synergistic effects. nih.gov
Emerging Research Applications and Future Directions
Quinazolinones in Materials Science and Functional Materials Development
The inherent chemical architecture of the quinazolinone skeleton, particularly derivatives like 2-(2′-hydroxyphenyl)-4(3H)-quinazolinone (HPQ), has garnered attention in the field of materials science for its promising luminescence properties. rsc.org These compounds are being investigated as potential candidates for a new generation of functional materials.
Recent studies have highlighted that certain quinazolinone derivatives exhibit favorable characteristics such as excellent biocompatibility, low toxicity, and high efficiency in fluorescence. rsc.org This has led to their exploration as:
Fluorescent Probes: Their ability to emit light upon excitation makes them suitable for developing sensitive probes for detecting specific analytes or changes in the microenvironment.
Biological Imaging Reagents: The biocompatibility and luminescence of quinazolinones make them attractive for use in bioimaging, allowing for the visualization of biological processes and structures within living cells. rsc.org
Luminescent Materials: The quinazolinone scaffold is being explored as a core component in the design of new luminescent materials for various applications, potentially including organic light-emitting diodes (OLEDs) and sensors. rsc.org
The development of environmentally sensitive probes and molecules for two-photon fluorescence bioimaging represents a new frontier for quinazolinone-based materials. rsc.org
Potential in Agrochemical Development (e.g., Herbicides, Pesticides)
The quinazolinone scaffold is recognized as a "privileged structure" in the development of novel agrochemicals due to the broad-spectrum biological activities exhibited by its derivatives. mdpi.commdpi.com Research in this area is focused on creating new herbicides and pesticides with improved efficacy and selectivity.
Herbicidal Applications:
Scientists have designed and synthesized novel quinazolin-4(3H)-one derivatives with the aim of discovering new herbicides. mdpi.combohrium.com A notable strategy involves targeting specific enzymes in weeds that are essential for their growth. One such target is acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid synthesis in plants. mdpi.combohrium.com By designing quinazolinone derivatives that inhibit ACCase, researchers aim to create effective herbicides against monocotyledonous weeds. mdpi.combohrium.com
Another key target for herbicide development is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). nih.gov Novel triketone-containing quinazoline-2,4-dione derivatives have been designed and synthesized as HPPD inhibitors, demonstrating potent, broad-spectrum herbicidal activity in greenhouse experiments. nih.gov Some of these compounds have shown excellent efficacy at low application rates and, importantly, good crop selectivity, being safe for crops like maize and wheat. nih.gov
The following table summarizes the herbicidal activity of selected quinazolinone derivatives:
| Compound | Target | Activity | Selectivity |
|---|---|---|---|
| QPP-7 | ACCase Inhibitor | Excellent pre-emergent herbicidal activity against monocotyledonous weeds with over 90% inhibition at 375 g ha-1. mdpi.combohrium.com | Excellent safety for crops such as O. sativa, T. aestivum, G. spp, and A. hypogaea. bohrium.com |
| 11d | HPPD Inhibitor | Strong and broad-spectrum post-emergent herbicidal activity at 37.5 g AI ha-1. nih.gov | Safe for maize and wheat at 150 g AI ha-1. nih.gov |
| 11h | HPPD Inhibitor | Strong and broad-spectrum post-emergent herbicidal activity at 37.5 g AI ha-1. nih.gov | Safe for maize at 150 g AI ha-1. nih.gov |
Pesticidal Applications:
Beyond herbicides, the 4(3H)-quinazolinone scaffold has been investigated for its potential as a fungicide. acs.org Researchers have designed and synthesized various series of quinazolinone derivatives and evaluated their activity against phytopathogenic fungi. acs.org
The table below presents the in vitro antifungal activity of a promising quinazolinone derivative:
| Compound | Fungal Species | IC50 (μg/mL) |
|---|---|---|
| 6c | Sclerotinia sclerotiorum | 2.46 acs.org |
| Pellicularia sasakii | 2.94 acs.org | |
| Fusarium graminearum | 6.03 acs.org | |
| Fusarium oxysporum | 11.9 acs.org |
In vivo studies have further demonstrated that compound 6c possesses curative and protective effects against Sclerotinia sclerotiorum comparable to the commercial fungicide azoxystrobin. acs.org
Role as Metal Chelates and Catalysts
The nitrogen and oxygen atoms within the quinazolinone structure provide ideal sites for coordination with metal ions, leading to the formation of metal chelates. This property is being explored for various applications, including catalysis.
Researchers have synthesized novel ligands based on the quinazolinone framework, such as those incorporating an 8-hydroxy quinoline moiety, to create transition metal chelates with elements like Cu(II), Ni(II), Co(II), Mn(II), and Zn(II). researchgate.net The resulting complexes have shown a stoichiometry of 1:2 (metal to ligand) and exhibit specific geometries, such as octahedral for Co(II), Ni(II), and Mn(II), and tetrahedral for Zn(II). researchgate.net These metal chelates have been investigated for their potential biological activities, including antifungal properties. researchgate.net
In the realm of catalysis, transition metals are often employed to facilitate the synthesis of quinazoline (B50416) and quinazolinone derivatives. researchgate.netmdpi.com Various metal-catalyzed reactions, including those using iron, manganese, and copper, have been developed to construct the quinazoline scaffold efficiently. researchgate.netmdpi.comnih.govsemanticscholar.org This includes methods like acceptorless dehydrogenative coupling (ADC) and C-H functionalization, which are atom-economical and environmentally benign. researchgate.netnih.gov The use of earth-abundant metals like iron and manganese is a particularly advantageous strategy, moving away from more expensive noble metal catalysts. nih.govsemanticscholar.org While quinazolinones themselves are the products of these catalytic reactions, their ability to coordinate with metals suggests a potential, though less explored, role as ligands in catalytic systems.
Integration of Artificial Intelligence and Machine Learning in Quinazolinone Research
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development, and quinazolinone research is no exception. nih.gov These computational tools are being increasingly integrated to accelerate the identification of new drug candidates, predict their biological activities, and optimize their properties. mdpi.comfnasjournals.comresearchgate.net
Key applications of AI and ML in quinazolinone research include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-enhanced QSAR models are used to predict the biological activities of novel quinazolinone derivatives based on their chemical structures. nih.govfnasjournals.com By analyzing large datasets of compounds and their corresponding activities, these models can identify key structural features that contribute to potency and selectivity. nih.gov
Molecular Docking and Virtual Screening: Machine learning algorithms are employed to improve the accuracy of molecular docking simulations, which predict how a quinazolinone derivative will bind to a specific biological target, such as an enzyme or receptor. mdpi.com This allows for the rapid virtual screening of large compound libraries to identify promising hits.
Drug Design and Optimization: Generative AI models can design entirely new quinazolinone-based molecules with desired properties. fnasjournals.com These models learn from existing chemical data to generate novel structures that are likely to be active against a specific target.
Predicting Pharmacokinetic Properties: AI can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of quinazolinone derivatives, helping to identify candidates with better drug-like characteristics early in the discovery process. mdpi.com
By leveraging these advanced computational approaches, researchers can significantly reduce the time and cost associated with traditional drug discovery methods, leading to a more efficient and targeted approach to developing new quinazolinone-based therapeutics. nih.govresearchgate.net
Prospects for Targeted Molecular Design and Advanced Preclinical Evaluation
The versatility of the quinazolinone scaffold allows for targeted molecular design, enabling the development of compounds that act on specific molecular targets involved in disease pathways. nih.gov This approach aims to create more selective therapies with potentially fewer side effects compared to conventional treatments.
Targeted Molecular Design:
A primary focus of targeted design for quinazolinone derivatives has been in the field of oncology. nih.govnih.gov By modifying substituents at various positions on the quinazolinone ring system (commonly at the C-2, C-3, C-4, C-5, and C-6 positions), medicinal chemists can fine-tune the biological activity and selectivity of these compounds. nih.govnih.gov
Examples of molecular targets for which quinazolinone derivatives have been specifically designed include:
Epidermal Growth Factor Receptor (EGFR): Several quinazolinone derivatives have been designed and synthesized as inhibitors of EGFR, a key target in various cancers. nih.govnih.gov Structure-activity relationship (SAR) studies have shown that specific substitutions on the phenyl ring attached to the quinazolinone core are crucial for anti-tumor activity. nih.gov
Poly (ADP-ribose) Polymerase (PARP): Novel series of S-alkylated and N-alkylated quinazolinones have been designed as potential inhibitors of PARP-1, an important enzyme in DNA repair and a target for cancer therapy. medsci.cn
Tubulin Polymerization: The quinazolinone structure has been used as a basis to design inhibitors of tubulin polymerization, a process essential for cell division, thereby halting the proliferation of cancer cells. nih.gov
Cyclin-Dependent Kinases (CDKs): Pyrazolo-[1,5-c]quinazolinone derivatives have been developed as potential inhibitors of CDKs, which are key regulators of the cell cycle and are often dysregulated in cancer. nih.gov
Advanced Preclinical Evaluation:
As new targeted quinazolinone derivatives are designed, advanced preclinical evaluation methods are crucial to assess their potential for clinical development. This includes a comprehensive assessment of their efficacy in relevant cellular and animal models of disease. Furthermore, in silico studies, which are an integral part of the design process, continue to play a vital role in preclinical evaluation by predicting drug-likeness and safety profiles. nih.gov These computational assessments help to prioritize compounds for further experimental testing and de-risk the development process. The combination of rational, target-based design and sophisticated preclinical evaluation techniques holds great promise for translating novel quinazolinone-based compounds into future therapies.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Hydroxyphenyl)-3H-Quinazolin-4-One, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in analogous quinazolinone derivatives (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline) . Key steps include:
- Use of PdCl₂(PPh₃)₂ or Pd(OAc)₂ as catalysts.
- Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane eluent) to achieve >95% purity.
- Recrystallization from ethanol to remove impurities (melting point verification: 223–225°C) .
Optimization Tips : - Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 1:1).
- Use anhydrous solvents to avoid side reactions.
Q. Which spectroscopic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the hydroxyphenyl group (δ ~6.8–7.2 ppm for aromatic protons) and quinazolinone carbonyl (δ ~160–165 ppm in ¹³C) .
- IR Spectroscopy : Identify key functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₀N₂O₂: calculated m/z 238.07) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, ethanol) .
- Spill Management : Neutralize spills with dry sand or alcohol-insoluble foam; avoid water to prevent spreading .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- In Vitro Assays : Test derivatives (e.g., 2-(2-(phenoxy)pyridin-3-yl)quinazolin-4(3H)-one) for antimicrobial or anticancer activity using:
- MIC (Minimum Inhibitory Concentration) assays against bacterial/fungal strains .
- MTT assays on cancer cell lines (e.g., IC₅₀ determination) .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity with target proteins (e.g., EGFR kinase) .
Q. How do reaction conditions (e.g., solvent, catalyst) influence synthetic yields?
- Data-Driven Analysis :
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| PdCl₂(PPh₃)₂ | DMF | 100 | 65 | |
| Pd(OAc)₂ | Toluene | 80 | 72 |
- Key Insight : Polar aprotic solvents (DMF) favor higher yields but require rigorous drying.
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-Response Curves : Re-test compounds at varying concentrations (e.g., 1–100 µM) to confirm dose-dependent effects .
- Metabolic Stability Tests : Use liver microsomes to assess if inactive results stem from rapid metabolism .
- Control Experiments : Include reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
Q. How can stability under physiological conditions be assessed for drug development?
- Methodological Answer :
- pH Stability : Incubate the compound in buffers (pH 2–9) and analyze degradation via HPLC at 24/48/72 hours .
- Thermal Stability : Perform TGA (Thermogravimetric Analysis) to determine decomposition temperature .
- Light Sensitivity : Store samples under UV light (λ = 254 nm) and monitor photodegradation by UV-Vis spectroscopy .
Data Contradiction Analysis
Q. Why do toxicity profiles vary between in vitro and in vivo studies?
- Methodological Answer :
- In Vivo Metabolism : Use LC-MS/MS to identify metabolites that may cause off-target effects .
- Species-Specific Differences : Compare toxicity in murine vs. human cell lines to assess translatability .
- Bioavailability Factors : Measure plasma protein binding (e.g., using equilibrium dialysis) to explain low in vivo efficacy .
Research Optimization Tables
Q. Table 1. Comparative Bioactivity of Quinazolinone Derivatives
| Derivative | Target | IC₅₀/MIC (µM) | Reference |
|---|---|---|---|
| 2-(4-Hydroxyphenyl)-3H-QNZ | Staphylococcus aureus | 12.5 | |
| 2-Methyl-4(3H)-Quinazolinone | HeLa Cells | 8.3 |
Q. Table 2. Stability of 2-(4-Hydroxyphenyl)-3H-QNZ Under Physiological Conditions
| Condition | Degradation (%) at 72h | Method Used |
|---|---|---|
| pH 2.0 (HCl) | 98 | HPLC (λ = 254 nm) |
| pH 7.4 (PBS) | 15 | HPLC (λ = 254 nm) |
| 37°C (Dark) | 5 | TGA |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
